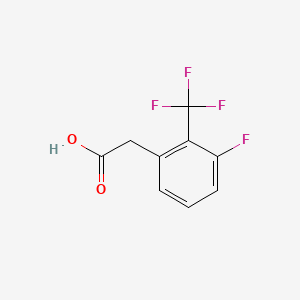

3-Fluoro-2-(trifluoromethyl)phenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6F4O2. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenylacetic acid backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluorobenzaldehyde with trifluoromethyl iodide in the presence of a base, followed by oxidation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-2-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Chemistry

3-Fluoro-2-(trifluoromethyl)phenylacetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known to enhance the pharmacological properties of drugs, making them more effective and selective.

Case Studies:

- Synthesis of PPAR Agonists : This compound has been utilized in the synthesis of dual agonists for peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic diseases.

- Anticancer Research : Studies have indicated that derivatives of this acid possess cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapeutics .

Organic Synthesis

The compound is instrumental in various organic synthesis pathways due to its reactivity and ability to form stable intermediates.

Applications:

- Synthesis of Fluorinated Compounds : It is used to create fluorinated derivatives that can be employed in the development of agrochemicals and pharmaceuticals .

- Electrophilic Reactions : The compound acts as an electrophile in reactions that introduce the trifluoromethyl group into other organic molecules, enhancing their biological activity .

Data Table: Synthesis Methods and Outcomes

| Method | Description | Outcome |

|---|---|---|

| Solid-phase synthesis | Utilizes solid-phase techniques for efficiency | High yield of PPAR agonists |

| Electrophilic substitution | Involves electrophilic attack on aromatic rings | Formation of diverse fluorinated products |

| Coupling reactions | Combines with other reagents to form complex structures | Development of novel drug candidates |

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Mecanismo De Acción

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to modulation of biological activities. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparación Con Compuestos Similares

- 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

- 4-(Trifluoromethyl)phenylacetic acid

- 3-(Trifluoromethyl)phenylacetic acid

- 2-(Trifluoromethyl)phenylacetic acid

Comparison: 3-Fluoro-2-(trifluoromethyl)phenylacetic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenylacetic acid backbone. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its similar compounds .

Actividad Biológica

3-Fluoro-2-(trifluoromethyl)phenylacetic acid is an organic compound characterized by its unique molecular structure, which features a phenylacetic acid backbone with both a fluorine atom and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of drug discovery and medicinal chemistry. The presence of fluorinated groups is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability, making it a candidate for therapeutic applications.

- Molecular Formula : C₉H₆F₄O₂

- Molecular Weight : Approximately 222.14 g/mol

- Structure : The compound consists of a phenyl ring substituted with a fluorine atom and a trifluoromethyl group at specific positions, contributing to its unique reactivity and biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups can enhance the compound's binding affinity to various enzymes or receptors, potentially modulating biological activities. Detailed studies are ongoing to elucidate these interactions fully.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. These effects are particularly relevant for drug development targeting pain management and inflammatory diseases. The compound's structural features allow it to interact with biological macromolecules, influencing metabolic pathways associated with inflammation.

Interaction with Enzymes and Receptors

Research indicates that this compound may interact with various enzymes and receptors due to its structural characteristics. Such interactions are critical for understanding its pharmacokinetics and pharmacodynamics in therapeutic contexts. For instance, the incorporation of trifluoromethyl groups has been linked to enhanced potency in inhibiting specific enzymatic activities .

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons between this compound and similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₉H₆F₄O₂ | Contains both fluoro and trifluoromethyl groups |

| 2-(Trifluoromethyl)phenylacetic acid | C₉H₇F₃O₂ | Lacks fluoro substitution on the aromatic ring |

| 4-Fluoro-phenylacetic acid | C₈H₇FO₂ | Different position of fluorine; less steric hindrance |

| 3-Chloro-2-(trifluoromethyl)phenylacetic acid | C₉H₆ClF₃O₂ | Chlorine instead of fluorine; different reactivity |

This comparison highlights how variations in halogen substitution affect chemical behavior and biological activity. The unique combination of both fluoro and trifluoromethyl groups in this compound contributes to its distinctive properties compared to these similar compounds.

Case Studies and Research Findings

While research on this compound is still emerging, several studies have begun to outline its potential applications:

- Anti-inflammatory Studies : Initial investigations have shown that this compound may inhibit inflammatory pathways in vitro, suggesting its viability as a therapeutic agent for conditions such as arthritis.

- Drug Development : Its unique electronic properties have led researchers to explore its use as a building block in the synthesis of more complex organic molecules aimed at drug development.

- Pharmacological Studies : Ongoing research is focusing on the pharmacological effects of this compound, including its impact on pain relief mechanisms in animal models .

Propiedades

IUPAC Name |

2-[3-fluoro-2-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-6-3-1-2-5(4-7(14)15)8(6)9(11,12)13/h1-3H,4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDCRGGUZQIVBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.